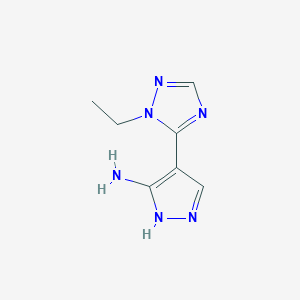

4-(1-Ethyl-1h-1,2,4-triazol-5-yl)-1h-pyrazol-5-amine

Description

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound combining pyrazole and 1,2,4-triazole moieties. The ethyl group at the 1-position of the triazole ring and the amine at the 5-position of the pyrazole core define its structural uniqueness. This compound is of interest in medicinal chemistry, particularly in kinase inhibition and enzyme-targeted drug discovery, due to its ability to modulate protein-ligand interactions through hydrogen bonding and steric effects .

Properties

Molecular Formula |

C7H10N6 |

|---|---|

Molecular Weight |

178.20 g/mol |

IUPAC Name |

4-(2-ethyl-1,2,4-triazol-3-yl)-1H-pyrazol-5-amine |

InChI |

InChI=1S/C7H10N6/c1-2-13-7(9-4-11-13)5-3-10-12-6(5)8/h3-4H,2H2,1H3,(H3,8,10,12) |

InChI Key |

WWNRLDVFENMJIZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=NC=N1)C2=C(NN=C2)N |

Origin of Product |

United States |

Preparation Methods

Synthesis of the 1-Ethyl-1H-1,2,4-triazole Moiety

The 1-ethyl-1H-1,2,4-triazole ring can be synthesized efficiently by the cyclization of appropriate hydrazide or hydrazine derivatives with orthoesters. A notable method involves:

- Refluxing p-phenylenediamine or its derivatives with triethyl orthoalkylates (such as triethyl orthoformate, triethyl orthoacetate, or triethyl orthopropionate) to form imidates.

- Subsequent treatment with hydrazine monohydrate in the presence of a catalytic amount of pyridine forms di(imidohydrazide) intermediates.

- Final refluxing of these intermediates with excess triethyl orthoalkylates yields the 1,2,4-triazole derivatives, including ethyl-substituted triazoles, in good yields (typically 70–85%).

This method is advantageous due to its simplicity, shorter reaction times (4–6 hours), and economic feasibility compared to older protocols requiring longer reflux times and more complex reagents.

Synthesis of the Pyrazol-5-amine Core

The pyrazol-5-amine structure is commonly prepared via condensation reactions involving β-ketonitriles and hydrazine derivatives:

- Condensation of β-ketonitriles with hydrazine hydrate under reflux conditions leads to the formation of 5-aminopyrazoles.

- This approach is versatile and widely used for synthesizing substituted 5-aminopyrazoles.

Alternatively, microwave-assisted synthesis has been employed to produce pyrazole derivatives efficiently:

Coupling of the Pyrazole and Triazole Rings

The key step in synthesizing This compound is the formation of a bond between the pyrazole and the 1,2,4-triazole moieties at their respective positions.

Reported strategies include:

- Reaction of 5-aminopyrazole derivatives with halo-substituted triazole compounds under reflux in ethanol with triethylamine as base, facilitating nucleophilic substitution or coupling reactions.

- Cycloaddition reactions of azido-pyrazoles with alkynes or diazo compounds to form triazole-pyrazole fused or linked heterocycles.

These methods typically yield the target compound or closely related analogs with yields ranging from 70% to over 85%, depending on the exact substituents and reaction conditions.

Detailed Reaction Scheme and Conditions

Research Findings and Characterization

- NMR Spectroscopy : The 1H NMR spectra of the synthesized compounds typically show characteristic doublets and singlets corresponding to the pyrazole and triazole protons. For example, the pyrazole protons appear in the 3.2–5.5 ppm range, while ethyl substituents on the triazole ring show triplets and quartets around 1.2–2.7 ppm.

- 13C NMR : The carbon signals for the triazole ring carbons appear in the low-field region (around 150–165 ppm), confirming the heterocyclic structure.

- X-ray Crystallography : Single-crystal X-ray diffraction has been used to confirm the structure of similar 1,2,4-triazole derivatives, validating the regiochemistry and ring fusion.

- Mass Spectrometry : Molecular ion peaks consistent with the expected molecular weight confirm the formation of the target compound.

Chemical Reactions Analysis

Types of Reactions

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structural Analogs

Regioisomeric Variations

- Example : Switching substituents between the 3- and 4-positions of the pyrazole ring (e.g., 3-(4-fluorophenyl) vs. 4-(4-fluorophenyl)) alters inhibitory profiles. Such regioisomerism can shift activity from p38αMAP kinase to cancer-related kinases .

- Key Insight : The ethyl group in 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine likely optimizes steric bulk and hydrophobicity, balancing target binding without excessive hindrance .

Triazole Substituent Modifications

- Simpler Analogs : 1-Ethyl-1H-1,2,4-triazol-3-amine () lacks the pyrazole-amine moiety, demonstrating the critical role of the pyrazole core in enzyme inhibition .

Structural and Physicochemical Properties

Molecular Complexity

- Target Compound : Molecular weight ~192.22 g/mol (estimated from ), with planar triazole and pyrazole rings favoring π-π stacking.

- Analog with Pyridine : 1-[1-(pyridin-4-yl)ethyl]-1H-pyrazol-5-amine () has a pyridine group (MW 188.23), introducing additional hydrogen-bonding sites but reduced planarity .

Crystallographic Data

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine is a heterocyclic compound that integrates both triazole and pyrazole structures, making it of significant interest in medicinal chemistry. Its molecular formula is C₉H₁₂N₄, with a molecular weight of approximately 176.22 g/mol. The unique structural features of this compound contribute to its diverse biological activities, including potential anticancer properties and interactions with various biological targets.

Chemical Structure

The compound features a pyrazole ring substituted at the 5-position with an amine group and a triazole ring at the 4-position. This dual-ring system enhances its stability and bioavailability compared to compounds with only one of these rings.

Biological Activity Overview

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties : Studies suggest that the compound may inhibit DNA replication or protein synthesis in cancer cells, potentially leading to reduced tumor growth.

- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activity and contributing to its therapeutic effects.

The biological activity of this compound can be attributed to its ability to interact with various biological pathways:

- Inhibition of Cancer Cell Proliferation : Preliminary studies have shown that it may inhibit key enzymes involved in cell cycle regulation.

- Modulation of Receptor Activity : The compound's interaction with receptors can alter signaling pathways associated with disease progression.

Case Studies and Research Findings

A review of recent literature reveals several studies focused on the biological activity of this compound:

Table 1: Summary of Biological Activities

Synthesis and Structural Analysis

The synthesis of this compound typically involves the formation of both triazole and pyrazole rings followed by their coupling. Key methods include:

- Refluxing : Utilizing solvents such as ethanol for the reaction.

- Purification Techniques : Employing recrystallization or chromatography to achieve high purity levels.

Comparative Analysis with Related Compounds

The structural uniqueness of this compound allows for comparison with other similar compounds that exhibit varying biological activities:

Table 2: Comparison with Related Compounds

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 1-(1-Ethyl-1H-1,2,4-triazol-5-yl)ethanamine | Triazole only | Simpler structure; different bioactivity profile. |

| 2-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1-(4-ethylcyclohexyl)ethanamine | Triazole with different substituents | Altered pharmacological properties. |

Q & A

Basic: What synthetic methodologies are recommended for high-yield preparation of 4-(1-Ethyl-1H-1,2,4-triazol-5-yl)-1H-pyrazol-5-amine?

Methodological Answer:

The compound can be synthesized via alkylation or condensation reactions using pyrazole and triazole precursors. Key steps include:

- Alkylation of pyrazole intermediates with ethylating agents (e.g., ethyl bromide) in aprotic solvents (DMF, DMSO) using bases like K₂CO₃ or NaH to control regioselectivity .

- Condensation reactions between 1-ethyl-1H-1,2,4-triazole-5-carbaldehyde and 5-aminopyrazole derivatives under reflux conditions, monitored via TLC for intermediate isolation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield (reported 65-85%) and purity (>95%) .

Basic: What analytical techniques are critical for structural elucidation and purity assessment?

Methodological Answer:

- X-ray crystallography : Resolves tautomeric ambiguities (e.g., triazole vs. pyrazole ring protonation states) and confirms bond angles/planarity (e.g., dihedral angles <5° between aromatic rings) .

- NMR spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., ethyl group at N1 of triazole, amine at C5 of pyrazole) and detect tautomeric impurities .

- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (C₇H₁₁N₇; calc. 217.23 g/mol) and detects side products .

Advanced: How do tautomeric and crystallographic data discrepancies impact structural interpretation?

Methodological Answer:

Tautomerism in triazole-pyrazole systems (e.g., 1,2,4-triazole vs. 1,3,4-triazole protonation) can lead to conflicting crystallographic data. Strategies include:

- Variable-temperature XRD : Differentiates static disorder from dynamic tautomerism by analyzing thermal ellipsoids .

- DFT calculations : Compare experimental bond lengths (e.g., C-N: 1.32–1.38 Å) with computed tautomer energies to identify dominant forms .

- Neutron diffraction : Resolves H-atom positions in cases where XRD lacks clarity, critical for confirming amine vs. imine configurations .

Advanced: What computational approaches predict biological target interactions, and how do they guide experimental validation?

Methodological Answer:

- Molecular docking : Screens against kinase or GPCR targets using AutoDock Vina, prioritizing compounds with binding energies <−8 kcal/mol. Triazole-pyrazole scaffolds show affinity for ATP-binding pockets due to H-bonding with hinge regions (e.g., kinase inhibition IC₅₀: 0.5–5 µM) .

- MD simulations : Assess stability of ligand-receptor complexes (RMSD <2 Å over 100 ns) and identify key residues (e.g., Lys68 in p38 MAPK) for mutagenesis studies .

- SAR analysis : Modifications at the ethyl group (e.g., bulkier substituents) or pyrazole amine (e.g., acylated derivatives) are tested in vitro for enhanced selectivity .

Advanced: How should researchers address contradictions in reported biological activities across studies?

Methodological Answer:

Discrepancies in bioactivity data (e.g., antimicrobial vs. anticancer efficacy) arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines for MIC testing) and use reference compounds (e.g., ciprofloxacin for bacterial assays) .

- Cellular context : Compare activity in isogenic cell lines (e.g., HCT-116 vs. HEK293) to isolate target-specific effects .

- Metabolic stability : LC-MS/MS quantifies intracellular compound levels, correlating exposure time with IC₅₀ shifts .

Basic: What are the key physicochemical properties influencing solubility and formulation?

Methodological Answer:

- LogP : Calculated ~1.2 (via ChemDraw) suggests moderate hydrophobicity; optimize via salt formation (e.g., HCl salt increases aqueous solubility >5 mg/mL) .

- pKa : Pyrazole amine (pKa ~6.5) and triazole N-H (pKa ~2.5) dictate pH-dependent solubility; buffer selection (PBS vs. citrate) affects stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.